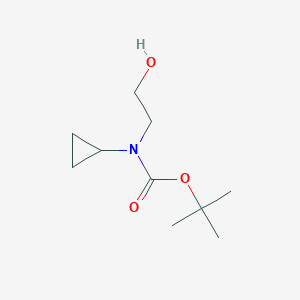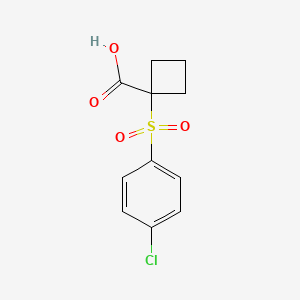
2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Structural Analysis
2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide belongs to a class of compounds with potential applications in the field of heterocyclic chemistry and structural analysis. For instance, derivatives similar to this compound have been explored for their unique structural features and potential chemical reactivity. Studies like those conducted by Banfield et al. (1987) on heterocyclic derivatives of guanidine highlight the importance of structural determination via X-ray analysis, which aids in understanding the complex interactions and potential chemical properties of such compounds (Banfield, Fallon, & Gatehouse, 1987).
Oxidation Reactivity and Synthetic Routes
Research into compounds structurally related to this compound also extends into studies on their oxidation reactivity. For example, Pailloux et al. (2007) explored the oxidation reactivity channels of similar compounds, providing insights into synthetic routes and the formation of novel derivatives through chemical oxidation (Pailloux et al., 2007). Such studies are essential for developing new chemical entities with potential applications in various scientific fields.
Corrosion Inhibition
Another significant area of application is in the development of corrosion inhibitors. Yıldırım and Cetin (2008) investigated acetamide derivatives, including those structurally related to this compound, for their corrosion prevention efficiencies (Yıldırım & Cetin, 2008). These compounds were tested in acidic and mineral oil mediums, revealing their potential as effective corrosion inhibitors.
Antimicrobial Properties
The compound and its derivatives have also been explored for antimicrobial properties. Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from similar chemical structures, showed good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). These findings suggest potential applications in developing new antimicrobial agents.
Mecanismo De Acción
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It is a five-membered ring with one nitrogen atom, and it is known to contribute to the stereochemistry of the molecule . Compounds containing a pyrrolidine ring have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
2,2-diphenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(25-19-15-20(24-16-23-19)26-13-7-8-14-26)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,15-16,21H,7-8,13-14H2,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFNPXPURNXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2599038.png)

![7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2599042.png)

![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B2599044.png)


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)
![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)





